molecular formula C20H26N2O3 B11393345 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide

Cat. No.: B11393345
M. Wt: 342.4 g/mol
InChI Key: FOAWSMINMCTBSR-UHFFFAOYSA-N
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Description

“N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzoxazole is reacted with a pentyl halide in the presence of a base.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with an appropriate amine or amide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazole ring.

    Reduction: Reduction reactions could target the amide bond or the benzoxazole ring.

    Substitution: The pentyloxy group or the benzoxazole ring may participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” would depend on its specific biological activity. Generally, benzoxazole derivatives interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pentyloxy and amide groups may enhance the compound’s ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its antimicrobial and antifungal properties.

    Benzamide: Another related compound with various biological activities.

Uniqueness

The unique combination of the benzoxazole ring, pentyloxy group, and amide bond in “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” may confer distinct properties, such as enhanced biological activity or improved stability, compared to its individual components or similar compounds.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-pentoxybenzamide

InChI

InChI=1S/C20H26N2O3/c1-3-4-5-12-24-16-9-7-15(8-10-16)19(23)21-20-17-13-14(2)6-11-18(17)22-25-20/h7-10,14H,3-6,11-13H2,1-2H3,(H,21,23)

InChI Key

FOAWSMINMCTBSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CC(CCC3=NO2)C

Origin of Product

United States

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